1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl and trifluoromethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2,2,2-trifluoroacetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
- 1-(3,4-Dichlorophenyl)-5-ethylpyrazole-3-carboxylic acid
- 1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Uniqueness
1-(3,4-Dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O2/c12-6-2-1-5(3-7(6)13)18-9(11(14,15)16)4-8(17-18)10(19)20/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZOLWCDJKXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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